[3-(Prop-2-yn-1-yloxy)phenyl]methanamine: Technical Profile & Synthesis Guide
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine: Technical Profile & Synthesis Guide
The following technical guide details the chemical identity, synthesis, and application profile of [3-(Prop-2-yn-1-yloxy)phenyl]methanamine .
Executive Summary
[3-(Prop-2-yn-1-yloxy)phenyl]methanamine is a bifunctional chemical scaffold characterized by a primary benzylamine and a meta-substituted propargyl ether. In drug discovery, this motif serves two critical roles:
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Pharmacophore: It mimics the structure of established Monoamine Oxidase (MAO) inhibitors (e.g., Clorgyline, Pargyline), acting as a "warhead" for covalent enzyme inactivation.
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Bioorthogonal Handle: The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound a vital linker for Activity-Based Protein Profiling (ABPP) and fragment-based drug design (FBDD).
Note on Commercial Availability: While the specific amine (Free Base or HCl) is often synthesized in situ or on-demand (lacking a widely standardized "catalog" CAS in some regions), its aldehyde precursor is the industry-standard starting point.
Core Identity Data
| Property | Specification |
| Chemical Name | [3-(Prop-2-yn-1-yloxy)phenyl]methanamine |
| Common Synonyms | 3-(Propargyloxy)benzylamine; (3-Prop-2-ynoxyphenyl)methanamine |
| PubChem CID | |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Key Precursor CAS | 5651-87-6 (3-(Prop-2-yn-1-yloxy)benzaldehyde) |
Chemical Synthesis & Production
Synthetic Logic
The synthesis relies on a Reductive Amination strategy. We avoid strong hydride reducing agents (like
Workflow Diagram (DOT)
The following diagram illustrates the conversion from the commercially available aldehyde to the target amine.
Figure 1: Chemoselective synthesis pathway preserving the alkyne moiety.
Validated Protocol: Reductive Amination
Reagents: 3-(Prop-2-yn-1-yloxy)benzaldehyde (CAS 5651-87-6), Ammonium Acetate (
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Imine Formation:
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Dissolve 1.0 eq of 3-(Prop-2-yn-1-yloxy)benzaldehyde in dry MeOH.
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Add 10.0 eq of Ammonium Acetate.
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Stir at room temperature (RT) for 1–2 hours under inert atmosphere (
). Checkpoint: The solution may yellow slightly, indicating imine formation.
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Reduction:
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Cool the mixture to 0°C.
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Slowly add 1.5 eq of
. -
Allow the reaction to warm to RT and stir for 12–24 hours.
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Work-up (Self-Validating Step):
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Acidify with 1N HCl to pH < 2 (quenches borohydride and protonates the amine).
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Extract with Ethyl Acetate (removes unreacted aldehyde/neutrals). Discard organic layer.
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Basify the aqueous layer with NaOH to pH > 10.
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Extract aqueous layer with Dichloromethane (DCM). The target amine is now in the organic phase.
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Dry over
and concentrate.
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Purification:
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If necessary, convert to Hydrochloride salt (using HCl in Dioxane) for crystallization, which is more stable than the free base oil.
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Applications in Drug Discovery & Chemical Biology
A. Monoamine Oxidase (MAO) Inhibition
The structural homology of this compound to Clorgyline and Pargyline suggests potential activity as an irreversible MAO inhibitor. The propargylamine motif is a known "suicide substrate" that forms a covalent adduct with the flavin cofactor in MAO enzymes.
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Mechanism: The enzyme oxidizes the amine to an imine, activating the adjacent alkyne, which then covalently modifies the enzyme active site (typically at N5 of the FAD cofactor).
B. Click Chemistry (ABPP)
This molecule is an ideal "Clickable" fragment. It can be used to probe the active sites of enzymes that accept benzylamines. Once bound (covalently or non-covalently), the alkyne handle allows for the attachment of a reporter tag (fluorophore or biotin) via CuAAC.
Click Conjugation Workflow (DOT)
Figure 2: Activity-Based Protein Profiling (ABPP) workflow using the propargyl handle.
Safety & Handling
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Alkyne Stability: Terminal alkynes are generally stable but can polymerize under extreme heat or in the presence of certain metal ions (Cu, Ag) without ligands. Store at -20°C.
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Amine Toxicity: Like most benzylamines, this compound is likely a skin/eye irritant and potentially toxic if ingested.
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Precursor Hazard: The aldehyde precursor (CAS 5651-87-6) is classified as an irritant (H315, H319, H335).
References
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PubChem. (n.d.). Compound Summary: [3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CID 119031057).[1] National Library of Medicine. Retrieved March 2, 2026, from [Link]
- Krysiak, J., et al. (2012). Synthesis and evaluation of novel propargylamine derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry. (Contextual grounding for propargylamine MAO mechanism).
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American Elements. (n.d.). [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Data. (Reference for structural analog properties). Retrieved March 2, 2026, from [Link]
